methyl 4-bromo-1H-indazole-6-carboxylate
Overview
Description
Methyl 4-bromo-1H-indazole-6-carboxylate is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring. The specific compound has a bromine atom at the fourth position and a carboxylate ester group at the sixth position on the indazole ring structure.
Synthesis Analysis
The synthesis of related indazole derivatives has been reported in several studies. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively, which can be further modified to access various dibromoindole derivatives . Another study describes the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, which involves N1-arylation and conversion to diethylamide . These methods demonstrate the versatility of indazole derivatives in chemical synthesis and their potential as intermediates for further chemical transformations.
Molecular Structure Analysis
The molecular structure of indazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been determined, providing insights into the molecular geometry and electronic structure of such compounds . Similarly, the structure of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate has been elucidated, revealing hydrogen-bond-like interactions within the crystal .
Chemical Reactions Analysis
Indazole derivatives participate in a variety of chemical reactions. The regioselective dibromination of methyl indole-3-carboxylate is an example of a halogenation reaction . The formation of indazole rings can also occur through intramolecular aliphatic diazonium coupling, as seen in the formation of the methyl ester of 1H-indazole-3-carboxylic acid . These reactions highlight the reactivity of indazole compounds and their potential for creating complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and carboxylate groups can affect properties like solubility, melting point, and reactivity. The crystal and molecular structures of these compounds, determined through X-ray crystallography, provide valuable information about their solid-state properties and potential intermolecular interactions . Spectroscopic characterization techniques such as IR, NMR, and MS are also used to elucidate the structural details and purity of these compounds .
Scientific Research Applications
Synthesis Techniques
- Regiospecific Synthesis: A study by Dandu et al. (2007) reported a regiospecific approach to synthesize various N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, highlighting the versatility of indazole derivatives in chemical synthesis (Dandu et al., 2007).
Chemical Properties
- Enthalpy of Formation: A 2019 study by Orozco-Guareño et al. evaluated the molar standard enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester. This study provides valuable insights into the energetic and structural influence of carbonyl and acetate groups in these compounds (Orozco-Guareño et al., 2019).
Structural Analysis and Synthesis
Ring Transformation
Research by Fujimura et al. (1984) described a transformation process for 3, 4-dihydro-1-methyl-6-phenyl-1, 4, 5-benzotriazocin-2 (1H)-one into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazole, illustrating the potential for creating diverse compounds from indazole derivatives (Fujimura et al., 1984).
Novel Compound Synthesis
A 2010 study by Murugavel et al. synthesized a new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters, further demonstrating the chemical versatility of indazole-based compounds (Murugavel et al., 2010).
Biological Applications
Antitumor Activity
Huang et al. (2017) synthesized novel compounds including methyl 1-(6-bromo-2-pyridinyl)-5-hydroxy-1H-pyrazole-3-carboxylate and evaluated their antitumor activity, indicating the potential of indazole derivatives in medical research (Huang et al., 2017).
Antifungal Activity
Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, including compounds with 5-bromo-1H-indazole moieties, to test their antifungal activities, highlighting the bioactive potential of indazole derivatives (Du et al., 2015).
Enzyme Inhibition Studies
Nawaz et al. (2021) investigated the synthesis of indazole derivatives and their inhibitory potential against α-amylase and α-glucosidase enzymes, demonstrating the relevance of indazole compounds in enzymology (Nawaz et al., 2021).
Safety And Hazards
Methyl 4-bromo-1H-indazole-6-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The future directions for research on methyl 4-bromo-1H-indazole-6-carboxylate could involve exploring its potential medicinal applications, given the known medicinal properties of indazole derivatives . Additionally, more research is needed to elucidate its synthesis methods and chemical reactions.
properties
IUPAC Name |
methyl 4-bromo-1H-indazole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBEDQPCQOEIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646135 | |
Record name | Methyl 4-bromo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1H-indazole-6-carboxylate | |
CAS RN |
885518-47-8 | |
Record name | Methyl 4-bromo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromo-1H-indazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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